molecular formula C13H18N2O2 B1434920 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide CAS No. 1858252-20-6

2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide

Cat. No.: B1434920
CAS No.: 1858252-20-6
M. Wt: 234.29 g/mol
InChI Key: UIHHUSDGGRJBTB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The interactions between this compound and these enzymes can lead to changes in the catalytic efficiency and substrate specificity of the enzymes, thereby affecting the overall biochemical pathways in which they are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound has been shown to inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the specific experimental conditions and the duration of exposure . In some cases, prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and overall health, while high doses can lead to toxic or adverse effects . For instance, at low doses, this compound has been observed to enhance antioxidant defenses and improve metabolic efficiency . At high doses, this compound can induce oxidative damage, disrupt cellular homeostasis, and cause tissue toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates that can further participate in biochemical reactions . Additionally, this compound can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound in these organelles can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide typically involves the reaction of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid: The precursor to the hydrazide derivative.

    2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazone: A related compound with a similar structure but different functional group.

    2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetate: Another derivative with a different functional group.

Uniqueness

2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2)6-5-10-7-9(8-12(16)15-14)3-4-11(10)17-13/h3-4,7H,5-6,8,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHHUSDGGRJBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide
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2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide
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2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide
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2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide
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2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide
Reactant of Route 6
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide

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